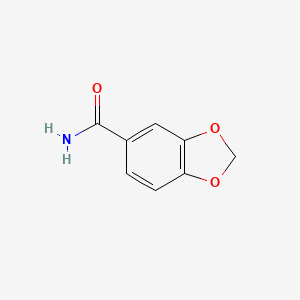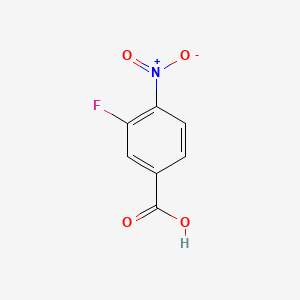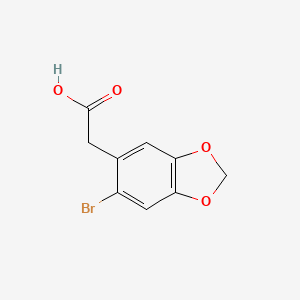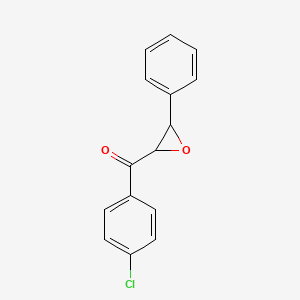
4-(Benzoyloxy)cyclohexanone
Übersicht
Beschreibung
4-(Benzoyloxy)cyclohexanone is a chemical compound that can be synthesized through various chemical reactions involving cyclohexanone derivatives. It is characterized by the presence of a benzoyl group attached through an oxygen atom to the cyclohexanone ring. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of 4-(Benzoyloxy)cyclohexanone-related compounds can be achieved through photochemical reactions, as demonstrated in the transformation of 2-benzoyl-2-methylcyclohexanone to 4-benzoyl-2-methylcyclohexanone via Type II cyclization and subsequent ring opening with a high yield . Additionally, ethanediyl S,S-acetal derivatives of cyclohexanone have been converted
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions
Cyclohexanone serves as an important intermediate in various chemical reactions. For example, Pd nanoparticles supported on mesoporous graphitic carbon nitride catalyze the selective formation of cyclohexanone under mild conditions, showing the material's potential in facilitating efficient chemical processes (Wang et al., 2011). Similarly, cyclohexanone derivatives generated by Baeyer−Villiger oxidation play a significant role in polymer synthesis, indicating the versatility of cyclohexanone in materials science (Trollsås et al., 2000).
Novel Synthesis Methods
The field of organic synthesis has explored novel methods involving cyclohexanone derivatives. For instance, rapid and simple methods have been developed for synthesizing benzylidenecyclohexanone derivatives, highlighting cyclohexanone's role in the synthesis of compounds with potential bioactivity (Handayani et al., 2017).
Material Science and Liquid Crystals
In material science, cyclohexanone derivatives have been utilized in the synthesis of liquid crystals, demonstrating the compound's application in the development of advanced materials. For instance, anti-4-(alkoxy-cyclohexyl) benzen cyanide liquid crystals were synthesized from 4-phenyl-cyclohexanone, showing the role of cyclohexanone in creating materials with specific liquid crystalline properties (Xiu-li, 2010).
Safety and Hazards
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by 4-(Benzoyloxy)cyclohexanone are currently unknown . Understanding the biochemical pathways influenced by a compound can provide insights into its mechanism of action and potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Eigenschaften
IUPAC Name |
(4-oxocyclohexyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFICJPDIBDJAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287542 | |
| Record name | 4-(Benzoyloxy)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzoyloxy)cyclohexanone | |
CAS RN |
23510-95-4 | |
| Record name | 4-(Benzoyloxy)cyclohexanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Benzoyloxy)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

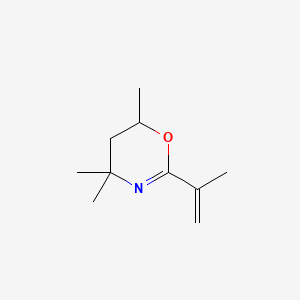
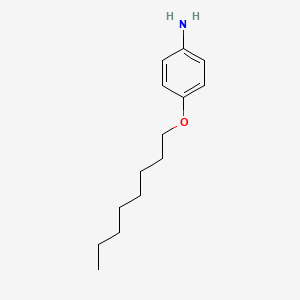
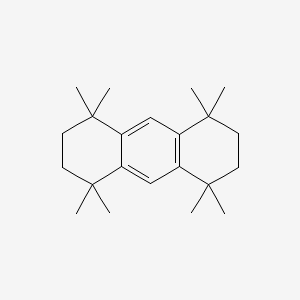


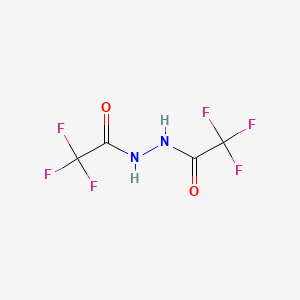
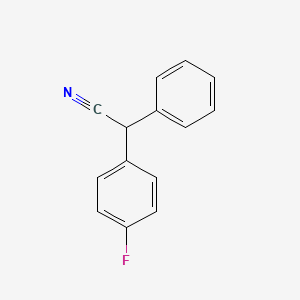
![4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1330232.png)
